![molecular formula C16H28N2O B2454010 N-[1-(1-金刚烷基)乙基]-N'-丙基脲 CAS No. 313494-52-9](/img/structure/B2454010.png)

N-[1-(1-金刚烷基)乙基]-N'-丙基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[1-(1-adamantyl)ethyl]-N’-propylurea” is a chemical compound that is related to adamantane derivatives . Adamantane is an organic compound that can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .

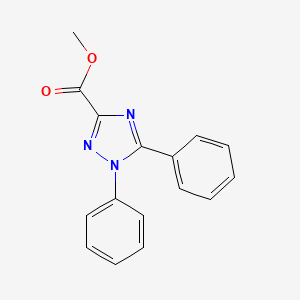

Molecular Structure Analysis

The molecular structure of “N-[1-(1-adamantyl)ethyl]-N’-propylurea” is related to adamantane. Adamantane molecules can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Chemical Reactions Analysis

Adamantane derivatives, including “N-[1-(1-adamantyl)ethyl]-N’-propylurea”, have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . They can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .科学研究应用

杂环化合物的合成

- N-[1-(1-金刚烷基)乙基]-N'-丙基脲衍生物已被用于合成各种杂环化合物,包括异恶唑、吡啶酮和嘧啶衍生物,通过与不同试剂的相互作用。这展示了其在化学合成中的多功能性 (Makarova, Zemtsova, & Moiseev, 2003).

聚合研究

- 该化合物已在阴离子聚合的背景下进行了研究。例如,N-(1-金刚烷基)-N-4-乙烯基苄叉烯胺(一种相关化合物)的聚合突出了金刚烷基对聚合行为和聚合物热性能的影响 (Kang et al., 2015).

催化和聚合

- 它在与锆形成氨基吡啶配合物中起作用,影响乙烯聚合的催化剂。这在化学工业中对于生产聚合物至关重要 (Morton, O'Shaughnessy, & Scott, 2000).

抗菌和抗炎应用

- 衍生自 N-[1-(1-金刚烷基)乙基]-N'-丙基脲的化合物已显示出在抗菌和抗炎活性方面的潜力。这可能为新药开发铺平道路 (Al-Abdullah et al., 2014).

药物研究

- 在药物研究中,金刚烷基脲和二脲(该化合物的衍生物)已被研究其抑制剂效力和代谢稳定性。这项研究对于新药的开发至关重要 (Burmistrov et al., 2018).

客-主化学

- 该化合物与客-主化学有关,其中它已被用于改性聚(丙烯亚胺)树枝状聚合物,影响它们与各种分子的结合特性 (Boas et al., 2001).

合成中的超声波活化

- 其衍生物已使用超声波活化合成,提供了一种创新的化学合成方法,可以更高效、更环保 (Moiseev, Ovchinnikov, & Shadrikova, 2011).

色谱

- 金刚烷基官能化聚合物(与 N-[1-(1-金刚烷基)乙基]-N'-丙基脲相关)已用于色谱中,以改善各种化合物的分离和分析,这在研究和工业应用中至关重要 (Ohyama et al., 2010).

未来方向

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Therefore, the study and development of “N-[1-(1-adamantyl)ethyl]-N’-propylurea” and similar compounds could be a promising direction for future research.

属性

IUPAC Name |

1-[1-(1-adamantyl)ethyl]-3-propylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O/c1-3-4-17-15(19)18-11(2)16-8-12-5-13(9-16)7-14(6-12)10-16/h11-14H,3-10H2,1-2H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOAXYGQRMXOPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC(C)C12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(Propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2453927.png)

![2-[Methyl-[2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethyl]amino]-5-(trifluoromethyl)benzaldehyde](/img/structure/B2453931.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2453939.png)

![2-(Methylsulfanyl)-6-[(propan-2-ylsulfanyl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2453946.png)

![N'-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2453948.png)